![molecular formula C21H25ClN2O5S B3001760 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 921992-68-9](/img/structure/B3001760.png)
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that appears to be a derivative of benzenesulfonamide with multiple substituents on the benzene ring and a tetrahydrobenzo[b][1,4]oxazepin moiety. The presence of chloro, methoxy, and sulfonamide functional groups suggests a molecule with potential for varied chemical reactivity and biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related chemical synthesis processes. For instance, the first paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, which could potentially be used in the synthesis of chlorinated aromatic compounds similar to the one being analyzed . The second paper does not directly relate to the synthesis of the compound but discusses the regiospecific synthesis of a different complex molecule, which highlights the importance of structural determination in confirming the identity of synthesized regioisomers .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex, given its long chemical name indicating multiple ring systems and substituents. The second paper provides an example of how single-crystal X-ray analysis can be crucial for determining the structure of complex molecules . Although it does not discuss the specific compound, the methodology described could be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from the functional groups present. The chloro and methoxy groups attached to the benzene ring could undergo various substitution reactions, while the sulfonamide group could be involved in condensation reactions. The first paper provides an example of how chlorinated products can be obtained from various substrates using a chlorinating reagent , which could be relevant for understanding the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both hydrophobic (propyl, dimethyl) and hydrophilic (sulfonamide, methoxy) groups would affect its solubility and interaction with other molecules. The papers provided do not discuss the physical properties of the specific compound, but the methodologies used in the papers for analyzing other compounds could be applied to determine these properties .
Relevant Case Studies
No case studies are provided in the papers regarding the specific compound. However, the methodologies and analyses presented in the papers could serve as a guide for conducting case studies on the compound, such as its synthesis, structural determination, and reactivity .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCTZMKKVEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)
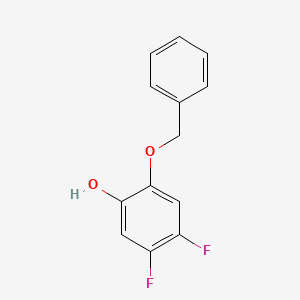
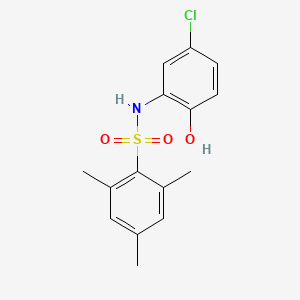


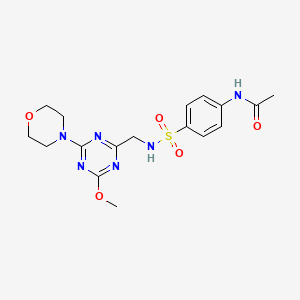
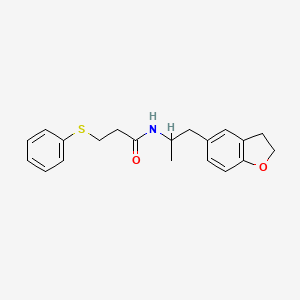
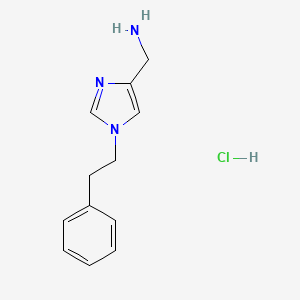
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)


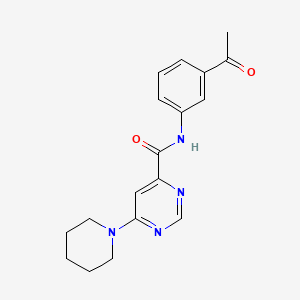
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)